Kevetrin is a small molecule under investigation for its potential as an anti-cancer agent [, , ]. This compound exhibits potent antitumor activity in various human tumor xenograft models, including lung, breast, colon, and ovarian cancers [, , , , ]. Notably, Kevetrin demonstrates efficacy in both p53-dependent and -independent manners, making it a promising candidate for targeting a wide range of cancer types [, , , ].
Mechanism of Action
p53 pathway:
In cells with wild-type p53, Kevetrin stabilizes p53 and enhances the expression of its downstream targets, such as p21 and PUMA [, , ]. This leads to cell cycle arrest and apoptosis.
Kevetrin induces apoptosis in a transcriptional-independent manner by altering the E3 ligase processivity of MDM2, a negative regulator of p53 [].
In cells with mutant p53, Kevetrin can downregulate oncogenic mutant p53 and induce apoptosis [, , ].
Rb-E2F pathway:
Kevetrin downregulates E2F1, a transcription factor crucial for cell cycle progression, in both p53 wild-type and mutant cell lines [].
It also downregulates thymidylate synthase (TS), a target gene of E2F1, which could contribute to overcoming drug resistance [].
Applications
In vitro studies: Kevetrin demonstrates significant efficacy in inhibiting the growth of various cancer cell lines, including lung, breast, colon, and ovarian cancers [, , , , ].
In vivo studies: Kevetrin exhibits potent antitumor activity in multiple human tumor xenograft models [, , , , ]. Notably, it shows efficacy in both p53 wild-type and mutant xenografts, highlighting its broad therapeutic potential.
Drug resistance: Kevetrin effectively inhibits the growth of multi-drug resistant cancer cells [], suggesting its potential for overcoming drug resistance in cancer treatment.
Targeting different p53 statuses: Kevetrin displays promising activity in cancers with various p53 statuses, including wild-type, mutant, and null [, ]. This characteristic makes it a versatile therapeutic candidate for targeting diverse cancer subtypes.
Future Directions
Clinical trials: Kevetrin has shown promise in preclinical studies, and clinical trials are underway to evaluate its safety and efficacy in human patients [, ]. Further clinical development is crucial to determine its therapeutic potential in different cancer types.
Related Compounds
APR-246
Compound Description: APR-246 is a small molecule that reactivates mutant p53 by converting mutant p53 protein to a wild-type conformation. []
Cisplatin (DDP)
Compound Description: Cisplatin (DDP) is a platinum-based chemotherapy drug that induces apoptosis by causing DNA damage. [] At low concentrations, DDP can activate the JAK, p38 MAPK and PI3K pathways in infected macrophages, leading to phosphorylation of p53 and promoting apoptosis. []
Fluorouracil (5-FU)
Compound Description: 5-fluorouracil (5-FU) is a pyrimidine analog antimetabolite drug used in cancer treatment. It works by interfering with DNA synthesis and inhibiting cell division. []
Relevance: 5-FU and KEVETRIN are both chemotherapeutic agents evaluated for antitumor activity. In a study involving colon cancer models, KEVETRIN demonstrated a more pronounced tumor growth delay compared to 5-FU. [] This difference in efficacy highlights KEVETRIN's potential as a more potent therapeutic option. []
Paclitaxel
Compound Description: Paclitaxel is a chemotherapy medication used to treat a number of types of cancer. It works by interfering with the normal function of microtubules during cell division. []
Relevance: Paclitaxel and KEVETRIN have been compared in preclinical studies for their efficacy in treating various cancers. In multiple tumor models, including lung, colon, and breast cancer, KEVETRIN consistently exhibited superior antitumor activity compared to paclitaxel, particularly in drug-resistant models. [] This suggests KEVETRIN's potential for overcoming drug resistance mechanisms. []
Pifithrin-α (PIF)
Compound Description: Pifithrin-α (PIF) is a chemical compound that inhibits the activity of the p53 tumor suppressor protein. []
Relevance: Pifithrin-α directly opposes the action of KEVETRIN by inhibiting p53 activity. [] While KEVETRIN aims to activate p53 for therapeutic benefit, Pifithrin-α counteracts this effect, highlighting the importance of p53 signaling in KEVETRIN's mechanism of action. [] In a study using LPS-stimulated RAW264.7 cells, Pifithrin-α was shown to aggravate ferroptosis, M1 polarization, mitochondrial dysfunction, and autophagy damage, while KEVETRIN alleviated these effects. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Thioureidobutyronitrile has been used in trials studying the treatment of Solid Tumors and Ovarian cancer. Thioureidobutyronitrile is a water-soluble, small molecule and activator of the tumor suppressor protein p53, with potential antineoplastic activity. Upon intravenous administration, thioureidobutyronitrile activates p53 which in turn induces the expressions of p21 and PUMA (p53 up-regulated modulator of apoptosis), thereby inhibiting cancer cell growth and causing tumor cell apoptosis. Thioureidobutyronitrile may be effective in drug-resistant cancers with mutated p53. p53 tumor suppressor, a transcription factor regulating the expression of many stress response genes and mediating various anti-proliferative processes, is often mutated in cancer cells.
CEP-14513 is a potent ALK inhibitor. CEP-14513 displayed potent ALK inhibitory activity in both in vitro enzymatic assay (IC50 = 5 nM) and cell-based assays of ALK tyrosine phosphorylation (IC50 = 30 nM).
CEP-28122 is a highly potent and selective orally active ALK inhibitor with a favorable pharmaceutical and pharmacokinetic profile and robust and selective pharmacologic efficacy against ALK-positive human cancer cells and tumor xenograft models in mice. Anaplastic lymphoma kinase (ALK) is constitutively activated in a number of human cancer types due to chromosomal translocations, point mutations, and gene amplification and has emerged as an excellent molecular target for cancer therapy.
Crizotinib is a 3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)pyrazol-4-yl]pyridin-2-amine that has R configuration at the chiral centre. The active enantiomer, it acts as a kinase inhibitor and is used for the treatment of patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) It has a role as an antineoplastic agent, a biomarker and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is an enantiomer of an ent-crizotinib. Crizotinib is a tyrosine kinase receptor inhibitor used for the treatment of anaplastic lymphoma kinase (ALK) or ROS1-positive non-small cell lung cancer (NSCLC) tumors, as well as ALK-positive anaplastic large cell lymphoma (ALCL) and inflammatory myofibroblastic tumor (IMT). By targeting the echinoderm microtubule-associated protein-like 4 (EML4)-ALK fusion protein, crizotinib offers robust effectiveness in treating NSCLC in patients with this type of rearrangement. Crizotinib was the first-in-class drug used to treat ALK-positive tumors. Second- and third-generation ALK-tyrosine kinase-inhibitors have overcome many of the pharmacodynamic and genetic resistance mechanisms crizotinib is prone to. Crizotinib was approved by the FDA in 2011, and its use is accompanied by FDA-approved tests used to detect ALK and ROS1 rearrangements. Crizotinib is a Kinase Inhibitor. The mechanism of action of crizotinib is as a Cytochrome P450 3A Inhibitor, and Receptor Tyrosine Kinase Inhibitor, and Cytochrome P450 2B6 Inhibitor, and P-Glycoprotein Inhibitor, and Organic Cation Transporter 1 Inhibitor, and Organic Cation Transporter 2 Inhibitor. Crizotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of selected cases of advanced non-small cell lung cancer. Crizotinib is associated with transient elevations in serum aminotransferase levels during treatment and rare instances of clinically apparent acute liver injury that can be severe and even fatal. Crizotinib is an orally available aminopyridine-based inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK) and the c-Met/hepatocyte growth factor receptor (HGFR) with antineoplastic activity. Crizotinib, in an ATP-competitive manner, binds to and inhibits ALK kinase and ALK fusion proteins. In addition, crizotinib inhibits c-Met kinase, and disrupts the c-Met signaling pathway. Altogether, this agent inhibits tumor cell growth. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK dysregulation and gene rearrangements are associated with a series of tumors. A piperidine and aminopyridine derivative that acts as an inhibitor of RECEPTOR PROTEIN-TYROSINE KINASES, including ANAPLASTIC LYMPHOMA KINASE (ALK) and HEPATOCYTE GROWTH FACTOR RECEPTOR (HGFR; c-Met). It is used in the treatment of NON-SMALL CELL LUNG CANCER.
Ensartinib is under investigation in clinical trial NCT03420508 (Treating Patients With Melanoma and ALK Alterations With Ensartinib). Ensartinib is an orally available small molecule inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK) with potential antineoplastic activity. Upon oral administration, ensartinib binds to and inhibits ALK kinase, ALK fusion proteins and ALK point mutation variants. Inhibition of ALK leads to the disruption of ALK-mediated signaling and eventually inhibits tumor cell growth in ALK-expressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK is not expressed in healthy adult human tissue but ALK dysregulation and gene rearrangements are associated with a series of tumors; ALK mutations are associated with acquired resistance to small molecule tyrosine kinase inhibitors.
2-[[2-[[1-[2-(dimethylamino)-1-oxoethyl]-5-methoxy-2,3-dihydroindol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methylbenzamide is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.
TGF-beta signaling pathway inhibitor GW6604 is a potent and selective ALK-5 inhibitor with potent anticancer activity. GW6604 is also a TGF-beta signaling pathway inhibitor. In vitro, GW6604 inhibited autophosphorylation of ALK5 with an IC of 140 nM and in a cellular assay inhibited TGF-beta-induced transcription of PAI-1 (IC: 500 nM). In vivo, GW6604 (40 mg kg(-1) p.o.) increased liver regeneration in TGF-beta-overexpressing mice, which had undergone partial hepatectomy. In an acute model of liver disease, GW6604 reduced by 80% the expression of collagen IA1. Inhibition of ALK5 could be an attractive new approach to treatment of liver fibrotic diseases by both preventing matrix deposition and promoting hepatocyte regeneration. ( Br J Pharmacol. 2005 May;145:166-77. ).
PF-03671148 is a potent ALK inhibitor. PF-03671148 inhibits the expression of fibrotic genes and protein markers both in vitro in human fibroblasts and in vivo in a rat wound repair model. Wound healing is not inhibited by the topical application of the ALK5 inhibitor to the wound. PF-03671148 may have potential utility for the prevention of dermal scarring.